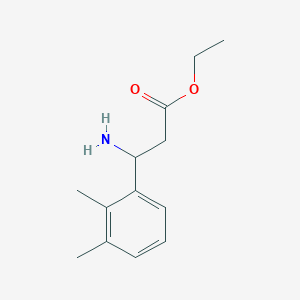

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNFAYIYSPFJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the substituted phenylpropanoate backbone,

- Introduction of the amino group at the 3-position,

- Esterification or use of ethyl ester derivatives.

The key challenge is the selective introduction of the amino group adjacent to the aromatic ring with the desired substitution pattern (2,3-dimethylphenyl).

Synthetic Route via Amino Acid Esterification and Aromatic Substitution

One common approach is the synthesis of the amino acid derivative followed by esterification with ethanol to form the ethyl ester.

- Starting Material: 2,3-dimethylbenzaldehyde or 2,3-dimethylphenylacetic acid derivatives.

- Amino Group Introduction: The amino group can be introduced via reductive amination or by nucleophilic substitution using protected amino precursors.

- Esterification: The carboxylic acid group is converted into the ethyl ester using standard Fischer esterification or via acid chloride intermediates.

A related example is the preparation of ethyl 3-((tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoate, which involves Boc-protection of the amino group, highlighting a protective strategy during synthesis to avoid side reactions.

Coupling Methods Using Carbodiimide Chemistry

A widely used method for coupling amino acids or amino derivatives with esters involves carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

- A suspension of the amino acid derivative in anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) is cooled.

- DMAP is added as a catalyst.

- The corresponding ethyl ester or amino derivative is added.

- DCC is slowly introduced to activate the carboxyl group, facilitating amide bond formation or esterification.

- The reaction mixture is stirred, then worked up by filtration and purification.

This method was effectively used in the synthesis of related amino ester derivatives, yielding solid or semi-solid products purified by recrystallization or ether treatment.

Azide Coupling and Hydrazinolysis Methods

Alternative synthetic strategies involve azide intermediates and hydrazinolysis to introduce amino groups.

- Hydrazinolysis of esters affords hydrazides.

- Conversion of hydrazides to azides via NaNO2 and HCl at low temperature.

- Subsequent reaction of azides with primary or secondary amines to form amides or amino derivatives.

This approach has been applied in related aromatic amino ester compounds, showing high efficiency and good yields, with easier reaction workup compared to carbodiimide methods.

Aromatic Substitution and C–C Coupling

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic N-H stretching bands around 3300 cm⁻¹ and ester C=O stretching near 1730 cm⁻¹ confirm amino and ester functionalities.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR data show signals corresponding to the aromatic methyl groups, methylene protons adjacent to amino and ester groups, and characteristic chemical shifts for substituted phenyl rings.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content closely match theoretical values, confirming compound purity and correct stoichiometry.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound or its derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of β-amino esters are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis of ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Bioactivity: The 2,3-dimethylphenyl group in the target compound provides steric hindrance and moderate lipophilicity, which may enhance αvβ6 integrin binding compared to electron-withdrawing groups (e.g., halogens) .

Hydrochloride Salts :

- Hydrochloride salts (e.g., 4-ethylphenyl variant, CAS 502841-88-5) improve crystallinity and stability, facilitating pharmaceutical formulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : React ethyl 3-bromo-3-(2,3-dimethylphenyl)propanoate with ammonia or primary amines under reflux in polar aprotic solvents (e.g., DMF) to introduce the amino group. Temperature control (60–80°C) minimizes side reactions like over-alkylation .

- Route 2 : Esterify 3-amino-3-(2,3-dimethylphenyl)propanoic acid with ethanol using acid catalysis (H₂SO₄ or HCl). Reflux for 6–12 hours ensures high conversion rates, followed by neutralization and extraction .

- Route 3 : Utilize the Rodionov reaction, condensing 2,3-dimethylbenzaldehyde with ethyl cyanoacetate, followed by hydrogenation to reduce the nitrile group to an amine .

| Method | Key Conditions | Advantages | Limitations |

|---|---|---|---|

| Amine Alkylation | NH₃, 60–80°C, DMF | High regioselectivity | Requires brominated precursor |

| Acid Catalysis | H₂SO₄, ethanol, reflux | Scalable for bulk synthesis | Acid-sensitive substrates unsuitable |

| Rodionov Reaction | Aldehyde + cyanoacetate, H₂/Pd-C | Versatile for aromatic substitutions | Multi-step, lower yields |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and aromatic protons (δ 6.8–7.4 ppm multiplet). ¹³C NMR identifies carbonyl (170–175 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (C₁₃H₁₉NO₂⁺, calc. 221.1416) and fragments like [M−CH₂CH₃]⁺ (193.1102) .

- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

- Methodological Answer :

- Amide Formation : React with acyl chlorides or activated carboxylic acids in dichloromethane (DCM) using DCC/HOBt coupling. Monitor by TLC (Rf ~0.5 in EtOAc/hexane) .

- Reductive Alkylation : Treat with aldehydes/ketones and NaBH₃CN in methanol to generate secondary amines. Optimize pH (6–7) to prevent ester hydrolysis .

- Hydrolysis : Convert to the free acid using NaOH/EtOH (1:1 v/v) under reflux for 2 hours. Acidify with HCl to precipitate the product .

II. Advanced Research Questions

Q. How does stereochemistry at the 3-amino position influence biological activity and synthetic utility?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINOL) in asymmetric hydrogenation or enzymatic resolution (lipases) to isolate enantiomers. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>99% ee) .

- Activity Correlation : Compare (R)- and (S)-enantiomers in receptor binding assays. For example, (R)-isomers may show higher affinity for neurological targets (e.g., GABA receptors) due to spatial compatibility .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., fluorescence polarization vs. radiometric). Adjust for variables like cell line (HEK293 vs. CHO) or buffer pH .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target proteins (e.g., integrins or kinases). Validate with mutagenesis data .

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., fixed temperature, humidity) to isolate environmental factors .

Q. How can researchers optimize analytical methods for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities like unreacted bromoester (LOD: 0.01 µg/mL) .

- Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation products. Compare retention times with spiked standards .

- QbD Approach : Apply Design of Experiments (DoE) to optimize column temperature (30–50°C) and flow rate (0.8–1.2 mL/min) for baseline separation of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.